molecular formula C73H121N5O54 B1180410 Monosialylated, galactosylated, biantennary glycan (A1) CAS No. 145211-79-6

Monosialylated, galactosylated, biantennary glycan (A1)

Cat. No.: B1180410
CAS No.: 145211-79-6
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Description

Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .

Properties

CAS No.

145211-79-6

Molecular Formula

C73H121N5O54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .

Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .

Comparison with Similar Compounds

Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:

    Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.

    Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.

    Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two

The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.

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